

# Application Notes and Protocols for Assessing AZD6564 Permeability in Caco-2 Cells

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD6564** is an investigational oral fibrinolysis inhibitor designed to prevent the binding of plasmin to fibrin by interfering with a protein-protein interaction.[1][2] As an orally administered drug, its intestinal permeability is a critical determinant of its bioavailability and overall clinical efficacy. The Caco-2 cell permeability assay is a widely accepted and robust in vitro model for predicting human intestinal absorption of drugs.[3][4][5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[3][4][6]

These application notes provide a detailed protocol for assessing the permeability of **AZD6564** using the Caco-2 cell model. The described methodology allows for the determination of the apparent permeability coefficient (Papp), a key parameter used to classify compounds based on their potential for oral absorption.

# Data Presentation: Permeability of AZD6564 and Related Compounds

The permeability of **AZD6564** and its analogs has been assessed using Caco-2 cell assays. The apparent permeability (Papp) values from the apical to basolateral (A to B) direction are summarized in the table below. A higher Papp value generally indicates greater permeability.



For context, compounds with Papp (A-B) values less than  $1 \times 10^{-6}$  cm/s are considered low permeability, while those with values greater than  $10 \times 10^{-6}$  cm/s are considered high permeability.

Compound	Apparent Permeability (Papp A to B) (x 10 <sup>-6</sup> cm/s)	Reference
4-PIOL	< 0.01	[1]
Compound 14	4.1	[1]
Compound 15	1.2	[1]
AZD6564 (Compound 19)	Data not explicitly stated in the provided search results, but optimization led to its selection based on a balance of properties including permeability.	[1][2]
Compound 17	Data not explicitly stated, but selected for in vivo studies based on balanced properties.	[1]
Compound 22	Data not explicitly stated, but selected for in vivo studies based on balanced properties.	[1]

Note: The development of **AZD6564** involved optimizing for increased permeability compared to early lead compounds like 4-PIOL.[1]

# **Experimental Protocols**

This section details a representative protocol for determining the bidirectional permeability of **AZD6564** across Caco-2 cell monolayers.

## **Materials and Reagents**

Caco-2 cells (passage 30-40)



- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- Hank's Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
- Trypsin-EDTA (0.25%)
- Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 μm pore size)
- AZD6564
- Lucifer Yellow (paracellular integrity marker)
- Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
- Analytical standards for AZD6564
- LC-MS/MS system for sample analysis

#### **Cell Culture and Monolayer Formation**

- Cell Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. At 80-90% confluency, detach the cells using Trypsin-EDTA. Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.
- Monolayer Differentiation: Culture the cells on the Transwell® inserts for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
- Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies. Additionally, the permeability of a paracellular marker like Lucifer Yellow should be determined, with a Papp of < 1.0 x 10<sup>-6</sup> cm/s indicating a tight monolayer.[6]

## **Permeability Assay (Bidirectional Transport)**



- Preparation: Prepare a stock solution of AZD6564 in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4). The final DMSO concentration should be non-toxic to the cells (typically ≤1%).[6]
- Equilibration: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer and then incubate them with the buffer for 30 minutes at 37°C.
- Apical to Basolateral (A-B) Transport:
  - Add the AZD6564 dosing solution to the apical (donor) chamber.
  - Add fresh transport buffer to the basolateral (receiver) chamber.
  - Incubate the plate at 37°C with gentle shaking.
  - At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed transport buffer.
  - At the end of the experiment, collect a sample from the apical chamber.
- Basolateral to Apical (B-A) Transport:
  - Add the AZD6564 dosing solution to the basolateral (donor) chamber.
  - Add fresh transport buffer to the apical (receiver) chamber.
  - Follow the same incubation and sampling procedure as for the A-B transport.
- Sample Analysis: Analyze the concentration of AZD6564 in all collected samples using a validated LC-MS/MS method.

#### **Data Analysis**

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp =  $(dQ/dt) / (A * C_0)$ 

Where:



- dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
- A is the surface area of the permeable support (cm<sup>2</sup>).
- C<sub>0</sub> is the initial concentration of the drug in the donor chamber (μmol/cm<sup>3</sup>).

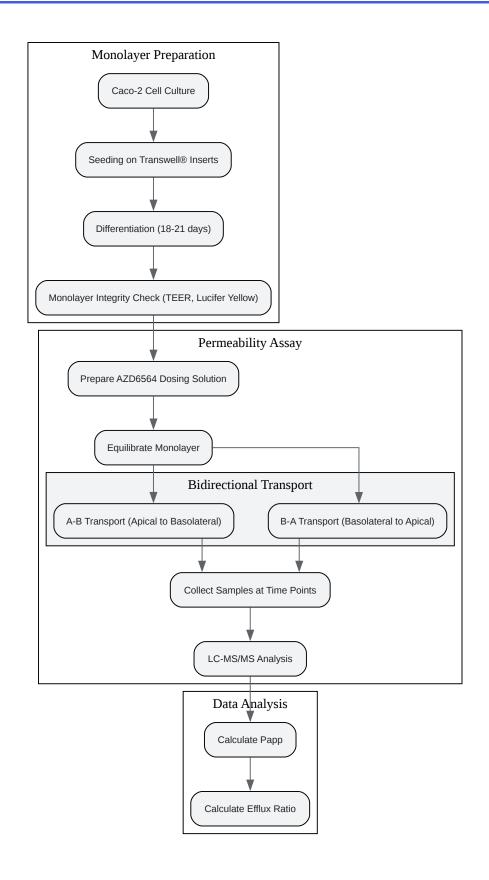
The efflux ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.

### **Visualizations**

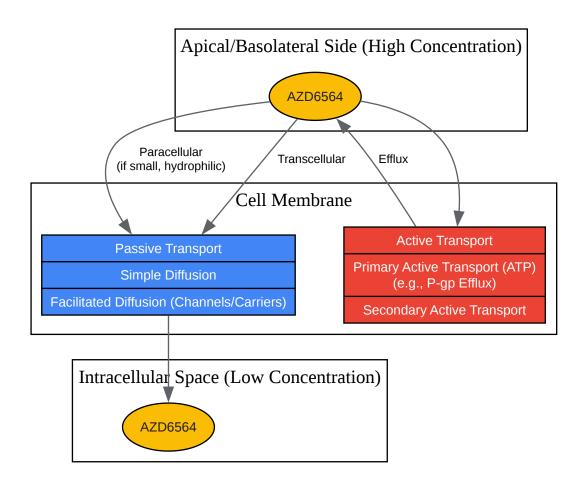




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Caption: Experimental workflow for the Caco-2 permeability assay.





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Caption: General cellular transport mechanisms relevant to drug permeability.

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